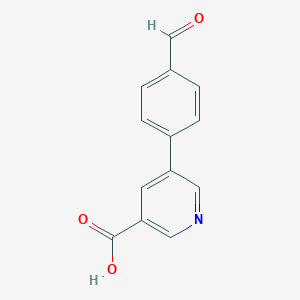

5-(4-Formylphenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYMSAUBDZGIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383262 | |

| Record name | 5-(4-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-28-5 | |

| Record name | 5-(4-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Formylphenyl)nicotinic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Formylphenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a bifunctional organic compound of interest in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and an aldehyde functional group, presents a versatile scaffold for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the CAS Number 566198-28-5, possesses a molecular formula of C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol . The structure features a nicotinic acid core substituted at the 5-position with a 4-formylphenyl group.

Structure:

Systematic IUPAC Name: 5-(4-Formylphenyl)pyridine-3-carboxylic acid

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₃ | |

| Molecular Weight | 227.22 g/mol | |

| CAS Number | 566198-28-5 | |

| Melting Point | 231 °C | |

| Appearance | Solid (predicted) | |

| Solubility | Limited data available. Expected to be soluble in organic solvents like DMSO and DMF. |

Note: Some properties are predicted based on the structure and data for similar compounds due to limited experimental data in public literature.

Synthesis of this compound

The primary synthetic route to this compound and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between a pyridine derivative and a phenylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-arylnicotinic acids, which can be adapted for the synthesis of this compound.

Materials:

-

5-Bromonicotinic acid

-

4-Formylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., a mixture of Dimethylformamide (DMF) and water, or Toluene/Ethanol)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-formylphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to dissolve the reactants. Subsequently, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, filter the mixture. If not, dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Below is a Graphviz diagram illustrating the logical workflow for the synthesis of this compound via the Suzuki-Miyaura coupling.

Caption: Logical workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) will be the most deshielded, followed by the proton at position 2, and then the proton at position 4.

-

Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Aldehyde Proton: A singlet is expected in the downfield region (δ 9.5-10.5 ppm).

-

Carboxylic Acid Proton: A broad singlet is expected, typically in the very downfield region (δ 12.0-13.0 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbon (δ 165-175 ppm) and one for the aldehyde carbon (δ 190-200 ppm).

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine and phenyl rings are expected in the range of δ 120-155 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band is expected around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Rings): Multiple absorption bands are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 227.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been published, its structural similarity to nicotinic acid suggests potential for interaction with nicotinic acid receptors, such as GPR109A. Nicotinic acid is known to modulate lipid metabolism and has anti-inflammatory effects.

The introduction of the 4-formylphenyl group could modulate the binding affinity and selectivity for various biological targets. The aldehyde functionality also provides a reactive handle for the formation of Schiff bases with amine residues in proteins, opening possibilities for covalent modification of target proteins.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. A hypothetical signaling pathway that could be investigated, based on the known pharmacology of nicotinic acid, is the GPR109A-mediated pathway.

Hypothetical Signaling Pathway Investigation:

Caption: Hypothetical GPR109A signaling pathway for investigation.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is accessible through established cross-coupling methodologies. While detailed experimental data on its properties and biological activity are currently limited, its structural features suggest it as a valuable building block for the development of novel compounds with potential therapeutic applications. Further research into its characterization and biological evaluation is warranted to fully explore its potential. This guide provides a foundational resource for researchers embarking on studies involving this promising molecule.

An In-depth Technical Guide to 5-(4-Formylphenyl)nicotinic Acid

CAS Number: 566198-28-5

This technical guide provides a comprehensive overview of 5-(4-Formylphenyl)nicotinic acid, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, a detailed synthesis protocol, and its current and potential applications.

Core Physicochemical Properties

This compound is a derivative of nicotinic acid, featuring a formylphenyl group at the 5-position of the pyridine ring. This substitution imparts unique properties, making it a valuable building block in various chemical syntheses.

| Property | Value | Reference |

| CAS Number | 566198-28-5 | [1] |

| Molecular Formula | C₁₃H₉NO₃ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 231 °C | Vendor Data |

| Solubility | Predicted to be soluble in DMSO and DMF, with limited solubility in water and ethanol.[2][3] | [2][3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromonicotinic acid and 4-formylphenylboronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromonicotinic acid

-

4-Formylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])[4][5]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture or Dimethylformamide [DMF])[4][5]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions, workup, and purification

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromonicotinic acid (1.0 equivalent), 4-formylphenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).[4]

-

Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) to the flask, followed by the degassed solvent.[4]

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with 1M HCl to precipitate the product. If a single solvent like DMF was used, dilute the reaction mixture with water and then acidify.

-

Purification: Collect the crude product by filtration. The purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6][7]

Visualization of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both aromatic rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| Pyridine H2 | ~9.2 | Singlet |

| Pyridine H4 | ~8.8 | Doublet |

| Pyridine H6 | ~8.3 | Doublet |

| Phenyl H (adjacent to CHO) | ~7.9 | Doublet |

| Phenyl H (adjacent to pyridine) | ~7.8 | Doublet |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, aromatic carbons, and the carboxylic acid carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Carboxylic Acid C=O | 165 - 168 |

| Aromatic C-H & C-C | 120 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic rings.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C=O stretch (Aldehyde) | 1690 - 1715 |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C stretch (Aromatic) | 1450 - 1600 |

Applications in Research and Development

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, makes it a versatile linker and building block in several areas of research.

Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[8][9] this compound can serve as a key component of the linker, with the carboxylic acid and aldehyde functionalities providing orthogonal handles for conjugation to the two ligands.[10]

Experimental Workflow for PROTAC Synthesis:

Caption: A potential synthetic workflow for a PROTAC using the title compound.

Signaling Pathway in Targeted Protein Degradation:

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, known as linkers.[11][12] The dicarboxylate functionality that can be derived from this compound (after oxidation of the aldehyde) or the existing carboxylate and the nitrogen of the pyridine ring make it a suitable candidate for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.[13][14]

Experimental Workflow for MOF Synthesis:

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are heated in a sealed vessel.

Caption: General experimental workflow for the synthesis of a Metal-Organic Framework.

Alzheimer's Disease Research

Nicotinic acid and its derivatives are being investigated for their potential therapeutic effects in Alzheimer's disease. Studies suggest that nicotinic acid can modulate neuroinflammation and may impact the signaling pathways associated with the disease.[15][16] While direct studies on this compound are not yet published, its structural similarity to nicotinic acid makes it a compound of interest for further investigation in this area.

Potential Signaling Pathway Involvement in Alzheimer's Disease:

Research suggests that nicotinic acid may exert its effects through the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), which is expressed on immune cells in the brain, including microglia. Activation of HCAR2 can lead to a downstream signaling cascade that may modulate the inflammatory response to amyloid-beta plaques.

Caption: A proposed signaling pathway for nicotinic acid derivatives in Alzheimer's disease.

Conclusion

This compound is a versatile chemical compound with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of two distinct functional groups allows for its use as a linker in complex molecular architectures such as PROTACs and MOFs. Further research into its biological activities, particularly in the context of neurodegenerative diseases, is warranted. This guide provides a foundational resource for scientists and researchers looking to explore the properties and applications of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 7. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. explorationpub.com [explorationpub.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. alpha4beta2-nicotinic receptor binding with 5-IA in Alzheimer's disease: methods of scan analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(4-Formylphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(4-Formylphenyl)nicotinic acid, a key building block in pharmaceutical and materials science. The document details the prevalent Suzuki-Miyaura cross-coupling reaction, including a proposed experimental protocol, and presents comparative data for analogous syntheses.

Introduction

This compound is a bifunctional organic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core and a formyl-substituted phenyl ring. This unique structure makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the carboxylic acid and aldehyde functionalities allows for selective derivatization, enabling the exploration of diverse chemical spaces in drug discovery and the development of novel polymers and ligands.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of 5-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a halide (in this case, 5-bromonicotinic acid) and an organoboron compound (4-formylphenylboronic acid). The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the required starting materials.

The general transformation is depicted below:

Caption: General synthetic route for this compound.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromonicotinic acid) to form a palladium(II) species.

-

Transmetalation: The organoboron compound (4-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Spectroscopic and Synthetic Profile of 5-(4-Formylphenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 5-(4-Formylphenyl)nicotinic acid. The information is intended to support research, discovery, and development activities involving this compound.

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, this section presents predicted data based on the analysis of its structural components: the nicotinic acid moiety and the 4-formylphenyl group. These predictions are intended to serve as a reference for the identification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to both the nicotinic acid and the 4-formylphenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehydic proton (-CHO) |

| ~9.2 | d | 1H | H2 (Nicotinic acid ring) |

| ~8.8 | dd | 1H | H6 (Nicotinic acid ring) |

| ~8.3 | dt | 1H | H4 (Nicotinic acid ring) |

| ~8.0 | d | 2H | Protons ortho to -CHO (Phenyl ring) |

| ~7.8 | d | 2H | Protons meta to -CHO (Phenyl ring) |

| ~13.5 | br s | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR (Predicted)

The carbon NMR spectrum will display resonances for the carboxyl, aldehyde, and aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (-CHO) |

| ~166 | Carboxylic Acid Carbonyl (-COOH) |

| ~153 | C6 (Nicotinic acid ring) |

| ~150 | C2 (Nicotinic acid ring) |

| ~140 | Quaternary Carbon (Phenyl ring, attached to pyridine) |

| ~137 | C4 (Nicotinic acid ring) |

| ~136 | Quaternary Carbon (Phenyl ring, attached to -CHO) |

| ~130 | CH (Phenyl ring, ortho to -CHO) |

| ~128 | C5 (Nicotinic acid ring) |

| ~127 | CH (Phenyl ring, meta to -CHO) |

| ~124 | C3 (Nicotinic acid ring) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, aldehyde, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid)[1][2] |

| 3100-3000 | Medium | Aromatic C-H stretch[1][3] |

| ~1700 | Strong | C=O stretch (Carboxylic acid)[2][4][5] |

| ~1685 | Strong | C=O stretch (Aldehyde)[3] |

| 1600-1450 | Medium-Strong | Aromatic C=C stretches[1][3] |

| ~1300 | Medium | C-O stretch (Carboxylic acid)[1][4] |

| ~900-675 | Medium-Strong | C-H out-of-plane bend (Aromatic)[1] |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 227 | [M]⁺, Molecular ion |

| 226 | [M-H]⁺ |

| 198 | [M-CHO]⁺ |

| 182 | [M-COOH]⁺ |

| 154 | Loss of both -CHO and -COOH |

| 123 | Nicotinic acid fragment |

| 105 | 4-Formylphenyl fragment |

| 78 | Pyridine fragment |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 5-bromonicotinic acid and 4-formylphenylboronic acid.[6][7][8]

Materials:

-

5-Bromonicotinic acid

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

General Protocol for NMR Spectroscopic Analysis

This protocol provides a general workflow for acquiring NMR spectra of the synthesized compound.[9]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Diagram of NMR Analysis Workflow

Caption: A diagram outlining the standard procedure for obtaining and analyzing NMR spectra.

General Protocol for IR Spectroscopic Analysis

This protocol describes a general method for obtaining an infrared spectrum of the synthesized compound.[10][11]

Procedure:

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., chloroform, carbon tetrachloride) and place in an appropriate IR cell.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (ATR crystal, KBr pellet holder, or solvent-filled cell) to subtract atmospheric and solvent absorptions.

-

Sample Spectrum: Record the infrared spectrum of the sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Diagram of IR Spectroscopy Workflow

Caption: A flowchart detailing the fundamental steps involved in a mass spectrometry experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

Solubility and stability of 5-(4-Formylphenyl)nicotinic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5-(4-Formylphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, focusing on its solubility in various solvents and its chemical stability under stress conditions. Understanding these characteristics is critical for the advancement of this compound in pharmaceutical development and other research applications. This document outlines detailed experimental protocols for determining solubility and assessing degradation pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

This compound (CAS 566198-28-5) is a bifunctional organic compound with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol [1]. Its structure, featuring both a carboxylic acid and an aldehyde group, suggests a unique chemical reactivity and potential for various applications, including as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for formulation development, process optimization, and ensuring the quality and efficacy of any resulting products. This guide details the methodologies to systematically evaluate these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and successful formulation. The following sections outline the procedures for characterizing the solubility of this compound in a range of relevant solvents.

Experimental Protocol for Equilibrium Solubility Determination

Equilibrium solubility is determined by adding an excess of the compound to a known volume of solvent and allowing the system to reach equilibrium.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

Predicted Solubility Data Presentation

The following tables are structured to present the solubility data that would be obtained from the described experimental protocol.

Table 1: Equilibrium Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Acetonitrile | |||

| DMSO | |||

| PEG 400 | |||

| Propylene Glycol |

Table 2: Equilibrium Solubility of this compound at 37°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Acetonitrile | |||

| DMSO | |||

| PEG 400 | |||

| Propylene Glycol |

Stability Profile

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a compound.[2][3] These studies are a crucial component of drug development and help in the development of stability-indicating analytical methods.[4][5][6]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain the solution at room temperature for a set duration.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature, protected from light.

-

Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80°C) for an extended period.

-

Photolytic Degradation: Expose both solid and solution samples of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA or HPLC-MS to determine the percentage of degradation and to identify any degradation products.

Predicted Stability Data Presentation

The results from the forced degradation studies would be summarized as follows.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl | |||||

| 0.1 M NaOH | |||||

| 3% H₂O₂ | |||||

| Thermal (Solid State) | |||||

| Photolytic (Solid State) | |||||

| Photolytic (Solution) |

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Workflow for Equilibrium Solubility Determination.

References

Potential Applications of 5-(4-Formylphenyl)nicotinic Acid in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Formylphenyl)nicotinic acid is a derivative of nicotinic acid (niacin; Vitamin B3) that presents a unique combination of the well-established biological activities of the nicotinic acid scaffold with the versatile reactivity of an aromatic aldehyde. While direct experimental data on this specific molecule is limited, its structural features suggest significant potential in various biochemical applications. This technical guide extrapolates from the known biochemistry of nicotinic acid and the chemical properties of the formylphenyl moiety to propose potential applications in drug discovery and chemical biology. These include the development of novel GPR109A agonists with modified pharmacokinetic profiles, the creation of targeted covalent inhibitors, the synthesis of bioconjugates for proteomics and drug delivery, and the exploration of new therapeutic avenues in inflammation, metabolic diseases, and neurodegeneration. This document provides a theoretical framework and proposes experimental protocols to investigate these potential applications.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid is a vital nutrient and a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are indispensable for numerous metabolic and cellular processes, including cellular respiration, DNA repair, and cell signaling.[1]

Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent for dyslipidemia. It favorably modulates blood lipid profiles by lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.[1] The primary pharmacological target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[2]

The therapeutic potential of nicotinic acid and its derivatives extends to other areas, including anti-inflammatory effects and potential neuroprotective roles in conditions like Alzheimer's disease.[3][4]

This compound: A Derivative with Unique Potential

This compound incorporates the core nicotinic acid structure, suggesting it may retain the ability to interact with the biological targets of its parent molecule. The key innovation lies in the introduction of a formylphenyl group at the 5-position of the pyridine ring. This aromatic aldehyde functionality is a versatile chemical handle that can be exploited for a variety of biochemical applications.

The formyl group can readily react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[5][6] This reversible covalent linkage can be further stabilized through reduction to a secondary amine via reductive amination.[7][8] This reactivity opens up possibilities for creating targeted covalent modifiers of proteins, bioconjugates for research and therapeutic purposes, and novel pharmacophores with unique binding interactions.

Potential Biochemical Applications

Based on the combined properties of the nicotinic acid core and the reactive formylphenyl moiety, several potential applications for this compound can be proposed:

Modulator of GPR109A Signaling

It is plausible that this compound acts as an agonist for GPR109A. The nicotinic acid core would serve as the primary pharmacophore for receptor binding, while the 5-formylphenyl substituent could influence its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies on GPR109A agonists suggest that the binding pocket can accommodate substitutions on the pyridine ring.[9][10]

Hypothesis: The formylphenyl group may engage in additional interactions within the GPR109A binding pocket, potentially leading to altered agonist activity or biased signaling.

Targeted Covalent Modification of Proteins

The aldehyde functionality allows for the targeted covalent modification of proteins. If this compound binds to a target protein, the formyl group could react with a nearby lysine residue to form a stable covalent bond via reductive amination. This could be particularly relevant for enzymes where nicotinic acid or its derivatives are known to bind, such as cytochrome P450 enzymes.[11]

Hypothesis: this compound could be developed as a covalent inhibitor of specific enzymes, leading to prolonged and potent biological effects.

Bioconjugation and Chemical Probe Development

The reactive aldehyde can be used to conjugate this compound to other molecules, such as fluorescent dyes, biotin, or affinity tags. This would enable the creation of chemical probes to study the distribution and interactions of nicotinic acid derivatives in cells and tissues. Furthermore, it could be conjugated to larger molecules like antibodies or nanoparticles for targeted drug delivery.

Hypothesis: this compound can serve as a versatile building block for the synthesis of chemical probes and targeted therapeutic agents.

Anti-Inflammatory Drug Discovery

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[12] The mechanism is partly mediated through GPR109A activation on immune cells.[13] this compound could be explored as a novel anti-inflammatory agent, with the formylphenyl group potentially contributing to improved efficacy or a modified side-effect profile.

Hypothesis: The unique structure of this compound may lead to the development of novel anti-inflammatory drugs with a distinct mechanism of action or improved therapeutic index.

Neurodegenerative Disease Research

Recent studies suggest that nicotinic acid supplementation may be beneficial in Alzheimer's disease models.[3][4] Clinical trials are also underway to investigate the therapeutic potential of nicotinic acid in Alzheimer's disease.[14][15] The ability of this compound to be conjugated to brain-targeting moieties could enhance its delivery to the central nervous system, making it a promising candidate for neurodegenerative disease research.

Hypothesis: Derivatives of this compound could be designed to cross the blood-brain barrier more effectively and exert neuroprotective effects.

Quantitative Data for Nicotinic Acid (Reference)

As no quantitative data for this compound is currently available, the following table summarizes key parameters for the parent compound, nicotinic acid, to serve as a benchmark for future experimental investigations.

| Parameter | Value | Biological Context |

| GPR109A Activation (EC50) | ~700 µM (for β-hydroxybutyrate) | Endogenous agonist potency |

| CYP2D6 Inhibition (Ki) | 3.8 +/- 0.3 mM | Enzyme Inhibition |

| CYP3A4 Inhibition (Ki) | 13 +/- 3 mM (by nicotinamide) | Enzyme Inhibition |

| CYP2E1 Inhibition (Ki) | 13 +/- 8 mM (by nicotinamide) | Enzyme Inhibition |

Note: EC50 for nicotinic acid itself can vary depending on the assay system. The provided value for β-hydroxybutyrate, another GPR109A agonist, offers a point of comparison.[16] Inhibition constants (Ki) are for nicotinic acid and its amide, nicotinamide, as indicated.[11]

Proposed Experimental Protocols and Workflows

To investigate the potential applications of this compound, a series of experimental workflows are proposed.

Investigating GPR109A Agonism

A cell-based assay can be employed to determine if this compound activates GPR109A and to quantify its potency.

Methodology:

-

Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

-

cAMP Measurement: GPR109A activation leads to a decrease in intracellular cAMP. A common method is to stimulate adenylyl cyclase with forskolin and then measure the inhibitory effect of the test compound.

-

Assay Protocol:

-

Seed GPR109A-expressing cells in a multi-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound or a known agonist (e.g., nicotinic acid) as a positive control.

-

Stimulate the cells with forskolin.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for assessing GPR109A activation.

Screening for Enzyme Inhibition

A general protocol for screening this compound as an enzyme inhibitor is outlined below. This can be adapted for specific enzymes of interest, such as cytochrome P450s.

Methodology:

-

Reagents: Purified enzyme, substrate, this compound, and appropriate buffer.

-

Assay Principle: A chromogenic or fluorogenic substrate is used, where enzyme activity results in a measurable change in absorbance or fluorescence.

-

Protocol:

-

In a multi-well plate, add buffer, enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme activity against the log of the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[17][18]

-

Caption: Workflow for enzyme inhibition analysis.

Protein Bioconjugation via Reductive Amination

This protocol describes a general method for covalently linking this compound to a protein.

Methodology:

-

Reagents: Target protein with accessible lysine residues, this compound, a mild reducing agent (e.g., sodium cyanoborohydride), and a suitable buffer (e.g., PBS, pH 7.4).

-

Protocol:

-

Dissolve the protein in the buffer.

-

Add an excess of this compound to the protein solution to drive the formation of the Schiff base.

-

Incubate the mixture to allow for imine formation.

-

Add the reducing agent (sodium cyanoborohydride) to reduce the imine to a stable secondary amine linkage.

-

Allow the reduction reaction to proceed.

-

Remove excess reagents and purify the protein conjugate using dialysis or size-exclusion chromatography.

-

-

Characterization: Confirm the conjugation using techniques such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to determine the number of conjugated molecules), and UV-Vis spectroscopy (if the conjugate has a unique absorbance signature).

Caption: Workflow for protein bioconjugation.

Signaling Pathways

GPR109A Signaling Cascade

Activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: GPR109A signaling pathway.

NAD+ Biosynthesis (Preiss-Handler Pathway)

Nicotinic acid is a precursor for NAD+ synthesis via the Preiss-Handler pathway. This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD+.[19][20]

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid supplementation contributes to the amelioration of Alzheimer’s disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid supplementation contributes to the amelioration of Alzheimer’s disease in mouse models - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 5. reddit.com [reddit.com]

- 6. Schiff base - Wikipedia [en.wikipedia.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Nicotinic Acid for the treatment of Alzheimer's Disease | Clinical Research Studies Listing [research-studies.allinforhealth.info]

- 16. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 19. aboutnad.com [aboutnad.com]

- 20. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Evolving Legacy of Nicotinic Acid: A Technical Guide to its Functionalized Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin (Vitamin B3), has a rich history that has evolved from a simple vitamin to a complex pharmacological agent. This technical guide provides an in-depth exploration of the discovery, history, and development of functionalized nicotinic acid derivatives. It details the synthetic methodologies for creating these novel compounds, the experimental protocols for evaluating their biological activities, and the intricate signaling pathways they modulate. Quantitative data on the bioactivity of various derivatives are presented in structured tables for comparative analysis. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this versatile scaffold.

A Historical Journey: From Pellagra to Pleiotropic Effects

The story of nicotinic acid begins with its identification as the "pellagra-preventive factor." Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 20th century, particularly in regions where corn was a dietary staple. In 1937, American biochemist Conrad Elvehjem isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in dogs, an analogous condition to pellagra in humans. This pivotal discovery led to the fortification of flour and other grain products with niacin, effectively eradicating pellagra as a major public health issue.

Beyond its role as a vitamin, in 1955, Rudolf Altschul discovered that gram-doses of nicotinic acid could significantly lower plasma cholesterol levels, marking its entry into the realm of cardiovascular therapeutics. This established nicotinic acid as the first lipid-lowering drug. For decades, it has been utilized to treat dyslipidemia, valued for its ability to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol.

However, the therapeutic use of high-dose nicotinic acid is often hampered by side effects, most notably cutaneous flushing, which has led to poor patient compliance. This limitation spurred the development of functionalized nicotinic acid derivatives. The goal was to create novel molecules with improved pharmacokinetic profiles, enhanced therapeutic efficacy, and reduced side effects. This has led to the exploration of a wide array of derivatives with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Synthetic Strategies and Experimental Protocols

The functionalization of the nicotinic acid scaffold allows for the generation of diverse chemical entities with a broad spectrum of biological activities. Below are detailed protocols for the synthesis of key classes of nicotinic acid derivatives and the assays used to evaluate their efficacy.

Synthesis of Nicotinic Acid Derivatives

2.1.1. General Synthesis of Nicotinic Acid Acylhydrazones

Acylhydrazones of nicotinic acid are valuable intermediates and have demonstrated significant biological activities, including antimicrobial effects.

-

Step 1: Preparation of Nicotinic Acid Hydrazide: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.

-

Step 2: Synthesis of Acylhydrazones: To a solution of nicotinic acid hydrazide (1 equivalent) in ethanol, the appropriate aldehyde (1 equivalent) is added, along with a catalytic amount of glacial acetic acid (2-3 drops). The mixture is refluxed for 3-6 hours. The resulting solid product is filtered upon cooling, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure acylhydrazone.

2.1.2. Synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives

1,3,4-oxadiazoline derivatives can be synthesized from acylhydrazones and have shown antimicrobial properties.

-

A mixture of the synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours. After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. Purification is achieved by recrystallization from ethanol to yield the desired 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.

2.1.3. Synthesis of 2-Substituted Phenyl Derivatives of Nicotinic Acid

These derivatives have shown potential as analgesic and anti-inflammatory agents.

-

Suzuki Coupling Reaction: A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents) in a solvent system of toluene, ethanol, and water is heated to reflux for 12-16 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Utilizing 5-(4-Formylphenyl)nicotinic Acid as an Organic Linker

A Glimpse into the Potential of a Novel MOF for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of porous materials with significant potential in drug delivery, owing to their high surface area, tunable pore sizes, and functionalizable structures. The selection of the organic linker is a critical determinant of the final properties and functionality of the MOF. This document explores the prospective use of 5-(4-Formylphenyl)nicotinic acid as a novel organic linker for the synthesis of MOFs tailored for drug delivery applications. While specific experimental data for MOFs synthesized with this particular linker is not yet extensively available in published literature, this guide provides a comprehensive framework based on established principles of MOF synthesis and characterization. It includes generalized protocols, potential characterization data, and prospective applications in drug development, drawing parallels from structurally related MOFs.

Introduction: The Promise of this compound in MOF Synthesis

Metal-Organic Frameworks are crystalline coordination polymers formed by the self-assembly of metal ions or clusters and organic ligands. Their modular nature allows for the rational design of materials with desired properties for various applications, including gas storage, catalysis, and biomedicine.[1][2] The organic linker, this compound, offers intriguing possibilities for MOF synthesis. The presence of both a carboxylic acid and a formyl group provides multiple coordination sites and opportunities for post-synthetic modification, which can be leveraged to enhance drug loading and controlled release. The nicotinic acid moiety, a derivative of niacin (Vitamin B3), may also impart favorable biocompatibility to the resulting MOF.

The aldehyde functionality on the phenyl ring can serve as a reactive handle for the covalent attachment of targeting ligands, imaging agents, or the drug molecules themselves, offering a versatile platform for the development of advanced drug delivery systems.

Hypothetical MOF Synthesis and Characterization

While a specific protocol for a MOF using this compound is not yet established in the literature, a solvothermal synthesis approach is a common and effective method for producing crystalline MOFs.[3][4] The following section outlines a generalized protocol and expected characterization outcomes based on similar systems.

Materials and Equipment

Table 1: Materials for MOF Synthesis

| Material | Grade | Supplier |

| This compound | ≥98% | |

| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Reagent Grade | |

| Zirconium(IV) Chloride (ZrCl₄) | ≥99.5% | |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | |

| Ethanol | 200 Proof, Absolute | |

| Chloroform | Anhydrous, ≥99% |

Equipment:

-

Autoclave with Teflon liner

-

Schlenk line

-

Centrifuge

-

Vacuum oven

-

Powder X-ray Diffractometer (PXRD)

-

Thermogravimetric Analyzer (TGA)

-

Scanning Electron Microscope (SEM)

-

Gas sorption analyzer (for BET surface area analysis)

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF (Zn-FPNA)

-

In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

-

Sonicate the mixture for 10 minutes to ensure complete dissolution.

-

Transfer the solution to a 23 mL Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the crystalline product by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

-

Activate the MOF by heating under vacuum at a specified temperature (e.g., 120-150 °C) for 12 hours to yield the final porous material.

Protocol 2: Drug Loading via Post-Synthetic Encapsulation

-

Prepare a solution of the desired drug (e.g., 5-Fluorouracil) in a suitable solvent (e.g., ethanol).

-

Immerse the activated MOF powder in the drug solution.

-

Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the product with fresh solvent to remove surface-adsorbed drug molecules.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the drug loading capacity using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant before and after loading.

Expected Characterization Data

Successful synthesis of a crystalline MOF would be confirmed by the following characterization techniques:

-

Powder X-ray Diffraction (PXRD): A unique diffraction pattern with sharp peaks would indicate the formation of a crystalline material.

-

Thermogravimetric Analysis (TGA): TGA would reveal the thermal stability of the MOF and the temperature at which the framework decomposes.

-

Scanning Electron Microscopy (SEM): SEM images would show the morphology and crystal size of the synthesized MOF.

-

Brunauer-Emmett-Teller (BET) Analysis: Nitrogen sorption isotherms would be used to determine the specific surface area and pore size distribution of the activated MOF.

Table 2: Hypothetical Properties of a MOF Synthesized with this compound

| Property | Expected Value |

| Crystal System | To be determined by single-crystal XRD |

| BET Surface Area | 500 - 2000 m²/g |

| Pore Volume | 0.3 - 0.8 cm³/g |

| Thermal Stability | > 300 °C in N₂ |

| Drug Loading Capacity (e.g., 5-FU) | 10 - 30 wt% |

Applications in Drug Development

The unique structural features of a MOF derived from this compound would make it a promising candidate for various drug delivery applications.

-

High Drug Loading: The porous nature of the MOF would allow for a high loading capacity of therapeutic agents.

-

Controlled Release: The release of the encapsulated drug could be controlled by factors such as pH, temperature, or the presence of specific biomolecules.

-

Targeted Delivery: The formyl group on the linker could be functionalized with targeting moieties (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

-

Combination Therapy: The MOF could be co-loaded with multiple drugs to achieve synergistic therapeutic effects.

Visualizations

Caption: Workflow for the solvothermal synthesis of a MOF.

Caption: Signaling pathway of MOF-based drug delivery.

Conclusion and Future Directions

The use of this compound as an organic linker for MOF synthesis holds considerable promise for the development of novel drug delivery systems. The presence of versatile functional groups opens up avenues for creating highly functional and targeted therapeutic platforms. While the information presented here is based on established principles of MOF chemistry due to the current lack of specific literature on this linker, it provides a solid foundation for researchers to embark on the synthesis and exploration of this new class of MOFs. Future experimental work is crucial to validate the proposed synthesis protocols, fully characterize the resulting materials, and evaluate their efficacy in drug delivery applications. Such studies will undoubtedly contribute to the expanding field of MOF-based nanomedicine.

References

- 1. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 5-(4-Formylphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2][3] Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for applications in gas storage, catalysis, sensing, and drug delivery. The ligand, 5-(4-Formylphenyl)nicotinic acid, is a particularly interesting building block for MOF synthesis. It offers a unique combination of a pyridine ring, which provides an additional coordination site and can influence the framework's properties, and a reactive formyl (aldehyde) group. This aldehyde functionality is readily available for post-synthetic modification, allowing for the covalent grafting of various molecules, such as drugs or catalytic species, onto the MOF structure after its initial synthesis. This application note provides a proposed protocol for the synthesis of MOFs using this ligand, intended as a starting point for researchers.

Proposed Experimental Protocol: Solvothermal Synthesis

This section details a proposed solvothermal method for synthesizing a Metal-Organic Framework using this compound. Solvothermal synthesis is a common and effective technique for producing high-quality crystalline MOFs.[4][5][6] Two protocols are proposed, utilizing zinc(II) and copper(II) metal sources, respectively, as these are commonly used to form robust frameworks with carboxylate-based ligands.[3][7][8][9]

Materials and Equipment:

-

Ligand: this compound (C₁₃H₉NO₃)

-

Metal Source Option A: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Metal Source Option B: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvent: Methanol (MeOH)

-

Equipment:

-

Analytical balance

-

20 mL Scintillation vials or Teflon-lined stainless steel autoclave (23 mL)[4]

-

Programmable laboratory oven

-

Centrifuge

-

Vacuum oven or Schlenk line for activation

-

Procedure A: Zinc-Based MOF (Hypothetical Zn-FPNA)

-

Preparation of Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (22.7 mg) and 0.1 mmol of Zinc(II) nitrate hexahydrate (29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).

-

Sonication: Sonicate the mixture for approximately 15 minutes until a homogeneous suspension is formed.

-

Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 120 °C and hold for 24 hours.[10]

-

Cooling: After the reaction is complete, allow the oven to cool slowly to room temperature. Crystalline product should be observed at the bottom of the vial.

-

Isolation: Decant the mother liquor. Collect the crystalline solid by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Washing: Wash the collected solid by resuspending it in 10 mL of fresh DMF and centrifuging again. Repeat this DMF wash step three times to remove unreacted starting materials.[5]

-

Solvent Exchange: To prepare the MOF for activation, immerse the washed solid in 10 mL of methanol for 24 hours, replacing the methanol with a fresh portion at least three times. This process, known as solvent exchange, is crucial for removing the high-boiling point DMF from the pores.

-

Activation: After the final methanol wash, decant the solvent and dry the solid under dynamic vacuum at 150 °C for 12 hours to fully evacuate the pores. The resulting activated MOF powder is ready for characterization.

Procedure B: Copper-Based MOF (Hypothetical Cu-FPNA)

-

Preparation of Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (22.7 mg) and 0.1 mmol of Copper(II) nitrate trihydrate (24.2 mg) in 10 mL of DMF.

-

Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Reaction: Tightly cap the vial and place it in a programmable oven. Heat the solution to 85 °C and maintain this temperature for 48 hours.[7]

-

Cooling & Isolation: Follow steps 4 and 5 from Procedure A. The resulting crystals are typically blue or green for copper-based MOFs.[7]

-

Washing & Activation: Follow steps 6, 7, and 8 from Procedure A to wash and activate the material.

Characterization

To confirm the successful synthesis and to determine the properties of the new MOF, the following characterization techniques are recommended:

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which it decomposes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the formyl group.

-

Gas Adsorption Analysis (N₂ at 77 K): To determine the porosity, including the BET surface area and pore volume, of the activated material.[11][12]

Representative Quantitative Data

As this protocol describes the synthesis of a novel, hypothetical material, experimental data is not available. The following table provides representative data ranges typical for crystalline, microporous zinc- or copper-based MOFs.

| Parameter | Representative Value | Method of Analysis |

| Formula Weight (Hypothetical) | Varies based on final structure and solvation | Calculated from Crystal Data |

| BET Surface Area | 500 - 2500 m²/g | N₂ Adsorption at 77 K |

| Pore Volume | 0.30 - 1.20 cm³/g | N₂ Adsorption at 77 K |

| Thermal Stability | Decomposes at > 300 °C | Thermogravimetric Analysis |

| Typical Yield | 60 - 85% | Gravimetric |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the proposed solvothermal synthesis of a Metal-Organic Framework.

Caption: A flowchart of the solvothermal synthesis process for a Metal-Organic Framework.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

DMF is a hazardous solvent; avoid inhalation and skin contact.

-

The solvothermal reaction involves heating a sealed vessel, which will generate high pressure. Use only appropriately rated pressure vessels (e.g., Teflon-lined autoclaves) and ensure they are not filled more than 75% of their total volume.[4]

-

Always allow the reaction vessel to cool completely to room temperature before opening.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determinati ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08354H [pubs.rsc.org]

- 4. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 5. ossila.com [ossila.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal–Organic Framework Material Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs | Semantic Scholar [semanticscholar.org]

- 12. Applicability of the BET method for determining surface areas of microporous metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterization of Metal-Organic Frameworks (MOFs) Derived from 5-(4-Formylphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the essential characterization techniques for novel Metal-Organic Frameworks (MOFs) synthesized using the organic linker 5-(4-Formylphenyl)nicotinic acid. Given the emergent nature of this specific MOF family, the following protocols and data are presented as a representative guide based on established methodologies for analogous MOF systems. These techniques are crucial for confirming the synthesis, evaluating the physicochemical properties, and assessing the potential of these materials for applications, particularly in the field of drug delivery.

Introduction to MOFs from this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The specific linker, this compound, offers a unique combination of a pyridine carboxylate for metal coordination and a terminal aldehyde group. This functional handle can be utilized for post-synthetic modification, allowing for the covalent attachment of drug molecules, targeting ligands, or other functional moieties. The inherent porosity and tunable nature of these MOFs make them promising candidates for advanced drug delivery systems.[1][2]

Key Characterization Techniques

A thorough characterization is paramount to understanding the structure-property relationships of newly synthesized MOFs. The following techniques are considered fundamental for MOFs derived from this compound.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of a synthesized MOF. The diffraction pattern is a unique fingerprint of the crystalline structure.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a homogenous particle size. The powder is then packed into a sample holder, ensuring a flat and level surface.

-

Data Collection: The PXRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02°.

-

Data Analysis: The experimental pattern is compared with a simulated pattern if the crystal structure is known. The absence of peaks from starting materials or other crystalline phases confirms the purity of the sample.

Data Presentation:

Table 1: Representative Powder X-ray Diffraction Peak Positions for a Hypothetical MOF-L1 (L1 = 5-(4-Formylphenyl)nicotinate)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 10.2 | 8.67 | 45 |

| 12.8 | 6.91 | 60 |

| 15.5 | 5.71 | 30 |

| 17.1 | 5.18 | 75 |

| 25.8 | 3.45 | 50 |

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This is critical for understanding the operational window for applications and for confirming the removal of solvent molecules from the pores.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the activated MOF is placed in an alumina or platinum crucible.

-

Analysis: The sample is heated from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Significant weight loss events correspond to the removal of guest molecules and the decomposition of the organic linker.

Data Presentation:

Table 2: Thermal Decomposition Data for a Hypothetical MOF-L1

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 25 - 150 | 5 | Removal of guest solvent molecules |

| 350 - 500 | 45 | Decomposition of the organic linker |

| > 500 | - | Formation of stable metal oxide |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the synthesized MOF crystals. This information is important for understanding the material's bulk properties and for applications where particle size and shape are critical, such as in drug delivery formulations.

Experimental Protocol:

-

Sample Preparation: A small amount of the MOF powder is mounted on an aluminum stub using double-sided carbon tape.

-

Coating: To prevent charging, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

Imaging: The sample is then introduced into the SEM chamber, and images are taken at various magnifications to observe the crystal morphology.

Gas Adsorption Analysis